Testosterone cypionate

Catalog No.
S3683386
CAS No.
58-20-8
M.F
C27H40O3
M. Wt
412.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Testosterone cypionate

CAS Number

58-20-8

Product Name

Testosterone cypionate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1

InChI Key

HPFVBGJFAYZEBE-ZLQWOROUSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C

Solubility

Insoluble

Synonyms

Andronate, Depo-Testosterone, Depo-Testosterone Cypionate, deposteron, Depostomead, Duratest, Testa-C, Testex Elmu, testosterone 17 beta-cyclopentanepropionate, testosterone 17 beta-cyclopentylpropionate, testosterone 17 beta-cypionate, testosterone cypionate

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C

Understanding Hypogonadism and its Effects

Testosterone cypionate is a valuable tool for researchers investigating hypogonadism, a condition where the body produces insufficient testosterone. By administering controlled doses of testosterone cypionate, researchers can observe the physiological changes associated with testosterone replacement and its impact on various symptoms of hypogonadism. This research helps improve the diagnosis and treatment of hypogonadism ().

Investigating Testosterone's Role in Different Conditions

Beyond hypogonadism, testosterone cypionate is used in studies exploring the potential benefits of testosterone supplementation for various conditions. These include:

  • Bone health: Research explores the effects of testosterone cypionate on bone mineral density and fracture risk in men with osteoporosis ().
  • Cognitive function: Studies investigate whether testosterone cypionate can improve cognitive function and memory in older men experiencing age-related decline ().
  • Muscle mass and function: Research examines the impact of testosterone cypionate on muscle mass and strength, particularly in conditions like sarcopenia associated with aging ().

Testosterone cypionate is a synthetic derivative of testosterone, classified as an androgen and anabolic steroid. It is primarily utilized in hormone replacement therapy for males with low testosterone levels, a condition known as hypogonadism. The compound is an oil-soluble ester, specifically the 17β-cyclopentylpropionate ester of testosterone, which allows for a slower release and longer half-life compared to other testosterone derivatives. Developed by Pharmacia and Upjohn, it was approved by the FDA on July 25, 1979, under the brand name Depo-Testosterone .

Chemical Structure

  • Chemical Formula: C27H40O3
  • Molecular Weight: 412.61 g/mol
  • Structural Characteristics: Testosterone cypionate has a unique structure that includes a cyclopentyl group attached to the propionate moiety, distinguishing it from other testosterone esters .

Testosterone cypionate acts as a prodrug, meaning it needs conversion to its active form to exert its effects []. Following injection, testosterone cypionate slowly releases testosterone into the bloodstream. Testosterone binds to androgen receptors in various tissues throughout the body, influencing functions like muscle growth, bone health, sperm production, and sexual function [].

Physical and Chemical Properties

  • Melting Point: 102-108 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in oils []
  • Stability: Stable in dry conditions, light sensitive []

Testosterone cypionate is generally well-tolerated when used as prescribed []. However, potential side effects include:

  • Increased risk of blood clots []
  • Prostate enlargement and potential increased risk of prostate cancer (needs further research) []
  • Liver problems []
  • Mood swings and aggression []

Testosterone cypionate undergoes hydrolysis in the body to release free testosterone. This reaction is facilitated by enzymes that cleave the ester bond between the cypionate moiety and testosterone. The resulting testosterone can then be metabolized into various active forms, including dihydrotestosterone (DHT) and estradiol through two primary pathways:

  • Conversion to Dihydrotestosterone: This occurs via the action of steroid 5α-reductase, primarily in reproductive tissues.
  • Aromatization to Estradiol: Testosterone can also be converted to estradiol through aromatase activity in various tissues .

Testosterone cypionate acts as an agonist at androgen receptors, exerting both androgenic and anabolic effects. Its biological activities include:

  • Androgenic Effects: Responsible for male sexual characteristics and reproductive functions.
  • Anabolic Effects: Promote muscle growth and increase bone density.

The compound's efficacy is related to its conversion into active metabolites, which bind more effectively to androgen receptors than testosterone itself. Notably, dihydrotestosterone has a stronger binding affinity than testosterone, enhancing its androgenic effects in specific tissues .

The synthesis of testosterone cypionate involves several steps:

  • Starting Material: Testosterone is the precursor.
  • Esterification Reaction: Testosterone is reacted with cyclopentylpropionic acid or its derivatives in the presence of acid catalysts to form the cypionate ester.
  • Purification: The final product is purified through recrystallization or chromatography methods to achieve pharmaceutical-grade quality .

Testosterone cypionate is primarily used for:

  • Hormone Replacement Therapy: Treating males with hypogonadism to restore normal testosterone levels.
  • Anabolic Steroid Use: Some athletes and bodybuilders use it to enhance muscle mass and performance, although this practice can lead to significant health risks and legal issues .

Testosterone cypionate can interact with various medications, leading to altered pharmacological effects:

  • Diabetes Medications: May enhance the effects of insulin and oral hypoglycemic agents, necessitating dosage adjustments.
  • Anticoagulants: Increased risk of bleeding when used with warfarin or similar drugs.
  • Corticosteroids: May lead to fluid retention when combined with corticosteroids or adrenocorticotropic hormone .

Monitoring for potential interactions is crucial for patients receiving testosterone cypionate therapy.

Testosterone cypionate shares similarities with other testosterone esters but possesses unique properties that differentiate it from them. Below are some comparable compounds:

Compound NameHalf-Life (Days)Route of AdministrationUnique Features
Testosterone enanthate4.5IntramuscularShorter half-life; requires more frequent dosing
Testosterone undecanoate3-4OralLonger duration; more stable blood levels
Testosterone propionate0.8IntramuscularShortest half-life; requires frequent injections
Testosterone phenylpropionate4.5IntramuscularIntermediate half-life; less common

Uniqueness of Testosterone Cypionate

Testosterone cypionate's uniqueness lies in its longer half-life (approximately eight days), allowing for less frequent dosing compared to other esters like testosterone propionate. This characteristic makes it particularly appealing for patients seeking stable hormone levels without the need for frequent injections .

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Exact Mass

412.29774513 g/mol

Monoisotopic Mass

412.29774513 g/mol

Heavy Atom Count

30

Melting Point

98-104ºC

UNII

M0XW1UBI14

Drug Indication

Testosterone cypionate is used in males that present conditions derived from a deficiency or absence of endogenous testosterone. These conditions are 1) primary hypogonadism, defined as the testicular failure due to cryptorchidism, bilateral torsion, orchitis, vanishing testis syndrome or orchidectomy; and 2) hypogonadotropic hypogonadism characterized by idiopathic gonadotropin, LHRH deficiency or pituitary-hypothalamic injury from tumors, trauma or radiation.
FDA Label

MeSH Pharmacological Classification

Anabolic Agents

Mechanism of Action

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5-alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5-alpha-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.

Absorption Distribution and Excretion

Testosterone cypionate is an esterified anabolic which allows it to present a greater degree of solubility in fats and thus, the release and absorption occur in a slow rate compare to homologous molecules. Intramuscular administration of 200 mg of testosterone cypionate produced a mean supratherapeutic Cmax of 1122 ng/dl which occurred 4-5 days post-injection. After the fifth day, the levels of testosterone cypionate in plasma went down reaching an average of 400 ng/dl.
About 90% of a dose of testosterone given intramuscularly is excreted in the urine as glucuronic and sulfuric acid conjugates of testosterone and its metabolites; about 6% of a dose is excreted in the feces, mostly in the unconjugated form.
The volume of distribution following intravenous administration of testosterone is of approximately 1 L/kg.
Testosterone cypionate presents a lower clearance rate after intramuscular administration compared to other analogs of testosterone.

Metabolism Metabolites

To start its activity, testosterone cypionate has to be processed by enzymes in the bloodstream. These enzymes will break the bond between the cypionate ester moiety and the testosterone. Once separated, testosterone is metabolized to 17-keto steroids through two different pathways. The major active metabolites are estradiol and dihydrotestosterone (DHT). Testosterone is metabolized to DHT by steroid 5α-reductase in skin, liver and urogenital tract. In reproductive tissues DHT is further metabolized to androstanediol.

Wikipedia

Testosterone_cypionate
Parecoxi

FDA Medication Guides

Testosterone Cypionate Injection
Testosterone Cypionate
INJECTABLE;INTRAMUSCULAR
SLAYBACK PHARMA LLC
06/02/2022

Biological Half Life

The half-life of testosterone cypionate is one of the longest, being approximately of 8 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-20
Freeman ER, Bloom DA, McGuire EJ: A brief history of testosterone. J Urol. 2001 Feb;165(2):371-3. [PMID:11176375]
Hoberman JM, Yesalis CE: The history of synthetic testosterone. Sci Am. 1995 Feb;272(2):76-81. [PMID:7817189]
Weinbauer GF, Jackwerth B, Yoon YD, Behre HM, Yeung CH, Nieschlag E: Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. Acta Endocrinol (Copenh). 1990 Apr;122(4):432-42. [PMID:2333732]
Shoskes JJ, Wilson MK, Spinner ML: Pharmacology of testosterone replacement therapy preparations. Transl Androl Urol. 2016 Dec;5(6):834-843. doi: 10.21037/tau.2016.07.10. [PMID:28078214]
Dailymed
Pfizer monograph

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